molecular formula C16H24O4 B1435994 Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester CAS No. 121692-13-5

Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester

Cat. No. B1435994
M. Wt: 280.36 g/mol
InChI Key: HVVXJMGNRUVKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester, also known as methyl 8-(4-methoxyphenoxy)octanoate, is a chemical compound that belongs to the family of organic compounds known as phenoxyacetic acid esters. It is commonly used in scientific research for its various applications, including its potential use as a therapeutic agent in treating various diseases.

Scientific Research Applications

Methyl 8-(4-methoxyphenoxy)octanoate has been studied for its potential use as a therapeutic agent in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. It also has potential as a treatment for diabetes by regulating glucose metabolism and insulin sensitivity. Additionally, it has been studied for its neuroprotective effects in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester 8-(4-methoxyphenoxy)octanoate is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinases and the modulation of gene expression. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. It also inhibits the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.

Biochemical And Physiological Effects

Methyl 8-(4-methoxyphenoxy)octanoate has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism and insulin sensitivity, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester 8-(4-methoxyphenoxy)octanoate in lab experiments is its potential as a therapeutic agent for treating various diseases. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester 8-(4-methoxyphenoxy)octanoate. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for treating various diseases. Another direction is to study its potential as a neuroprotective agent in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, it could be studied in combination with other compounds to enhance its therapeutic effects.

properties

IUPAC Name

methyl 8-(4-methoxyphenoxy)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-18-14-9-11-15(12-10-14)20-13-7-5-3-4-6-8-16(17)19-2/h9-12H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVXJMGNRUVKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octanoic acid, 8-(4-methoxyphenoxy)-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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